molecular formula C10H13NOS B2445161 3-Methyl-2-(thiolan-3-yloxy)pyridine CAS No. 2175884-47-4

3-Methyl-2-(thiolan-3-yloxy)pyridine

Cat. No.: B2445161
CAS No.: 2175884-47-4
M. Wt: 195.28
InChI Key: AJNSNWIQQQNPPF-UHFFFAOYSA-N
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Description

3-Methyl-2-(thiolan-3-yloxy)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a methyl group at the 3-position and a thiolan-3-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(thiolan-3-yloxy)pyridine typically involves the reaction of 3-methylpyridine with a thiolan-3-yloxy reagent under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiolan-3-yloxy reagent, followed by nucleophilic substitution at the 2-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, resulting in efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(thiolan-3-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the thiolan-3-yloxy group to a thiol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3-Methyl-2-(thiolan-3-yloxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(thiolan-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler analog with a methyl group at the 2-position.

    3-Methylpyridine: A simpler analog with a methyl group at the 3-position.

    Thiolan-3-yloxy derivatives: Compounds with similar thiolan-3-yloxy groups but different core structures.

Uniqueness

3-Methyl-2-(thiolan-3-yloxy)pyridine is unique due to the combination of the pyridine ring with both a methyl group and a thiolan-3-yloxy group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-2-(thiolan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8-3-2-5-11-10(8)12-9-4-6-13-7-9/h2-3,5,9H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNSNWIQQQNPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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